N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a novel organic compound of significant interest in various fields of scientific research. This complex molecule features a pyridazinone core and exhibits unique chemical properties due to the presence of functional groups such as cyclopropyl, trifluoromethoxy, and sulfonamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic synthesis, starting with the preparation of the pyridazinone core This might include the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production methods might include the scale-up of the laboratory synthetic routes, ensuring stringent control over reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Catalysts and continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide undergoes a variety of chemical reactions. Key reactions include:
Oxidation: Undergoes oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the pyridazinone moiety to corresponding hydrazines.
Substitution: Can participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres.
Major Products
The major products of these reactions depend on the reaction type. For instance, oxidation might yield a sulfone derivative, while substitution reactions could produce a variety of sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is used extensively in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: As a probe for studying enzyme mechanisms due to its potential inhibitory effects.
Medicine: Investigated for potential therapeutic properties, particularly as an enzyme inhibitor or receptor antagonist.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals due to its reactive functional groups.
Mechanism of Action
The compound's mechanism of action is linked to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group often mimics the structure of natural substrates, allowing it to bind competitively to the active site of enzymes. This binding can inhibit the enzyme's activity, altering metabolic pathways and exerting biological effects.
Comparison with Similar Compounds
Compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include other pyridazinone derivatives, but none possess the trifluoromethoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
N-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
N-(2-(3-cyclopropyl-6-hydrazinyl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
N-(2-(3-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S/c17-16(18,19)26-13-3-1-2-4-14(13)27(24,25)20-9-10-22-15(23)8-7-12(21-22)11-5-6-11/h1-4,7-8,11,20H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOUWDLFSPSOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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